molecular formula C10H16ClNO2 B133368 Oxilofrine hydrochloride CAS No. 942-51-8

Oxilofrine hydrochloride

Cat. No. B133368
CAS RN: 942-51-8
M. Wt: 217.69 g/mol
InChI Key: ICBZSKCTKKUQSY-YUWZRIFDSA-N
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Description

Oxilofrine, also known as methylsynephrine, hydroxyephrine, oxyephrine, and 4-HMP, is a substituted phenethylamine stimulant drug . It is chemically related to ephedrine and synephrine . Oxilofrine is used in combination with Normethadone as an antitussive . It is currently marketed in Canada by Valeant under the tradename Cophylac .


Molecular Structure Analysis

Oxilofrine hydrochloride has a molecular formula of C10H16ClNO2 . Its average mass is 217.693 Da and its monoisotopic mass is 217.086960 Da .

Scientific Research Applications

1. Detection in Dietary Supplements

Oxilofrine, a pharmaceutical stimulant, has been identified in dietary supplements sold in the USA. Despite not being approved for use in the USA, oxilofrine was found in 52% of supplements labeled as containing methylsynephrine, a synonym of oxilofrine, with dosages ranging from 0.0003 to 75 mg per serving. This poses potential health risks, as demonstrated by links to adverse events such as vomiting, agitation, and cardiac arrest (Cohen et al., 2017).

2. Method Development for Detection in Equine Blood Plasma and Urine

A method for detecting and quantifying etilefrine and oxilofrine in equine blood plasma and urine was developed, demonstrating high sensitivity and specificity. This method is significant for doping control analysis in equine species (Kong et al., 2014).

3. Analytical Techniques in Pharmaceutical Analysis

A stability-indicating HPLC method was developed for the determination of etilefrine hydrochloride in the presence of its oxidative degradate, demonstrating the method's accuracy and precision for pharmaceutical analysis (Attia et al., 2016).

4. Metabolism and Toxicological Analysis in Designer Drugs

Oxilofrine was identified as a metabolite in the toxicological analysis of the designer drug rac-p-methoxymethamphetamine (PMMA) in rat urine. This highlights its role in the metabolism of certain psychoactive substances (Staack et al., 2003).

5. Synthesis Methods

Research on the synthesis of oximes under ultrasound irradiation showcases a method with milder conditions, shorter reaction times, and higher yields, indicating potential applications in organic synthesis (Li et al., 2006).

Safety And Hazards

Users are advised to avoid alcohol while taking Oxilofrine as it may cause additive CNS depressive effects . It is also worth noting that Oxilofrine is currently a World Anti-Doping Agency (WADA) prohibited substance when used in competition .

properties

IUPAC Name

4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11-2)10(13)8-3-5-9(12)6-4-8;/h3-7,10-13H,1-2H3;1H/t7-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBZSKCTKKUQSY-YUWZRIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90273983
Record name 4-Hydroxyephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90273983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxilofrine hydrochloride

CAS RN

942-51-8, 7437-54-9
Record name Oxilofrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyephedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90273983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R*,R*)-(±)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXILOFRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O9694M5EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Kauert, I Herrle, B Schoppek - Journal of Chromatography B: Biomedical …, 1988 - Elsevier
A high-performance liquid chromatographic (HPLC) method with electrochemical detection for the determination of oxilofrine [1-(4-hydroxyphenyl)-2-methylaminopropanol] in human …
Number of citations: 5 www.sciencedirect.com
N Kong, R Yi, S Zhao, J Sandhu, G Lam… - Journal of separation …, 2014 - Wiley Online Library
… Ammonium formate, formic acid (∼98%), oxilofrine hydrochloride (4-hydroxy ephedrine hydrochloride), and β-d-glucuronidase enzyme Type H-2 from Helix Pomatia were obtained …
PNJ Fernando, S Pigera, SAN Rashani, R Fernando… - 2020 - repository.kln.ac.lk
… Oxilofrine hydrochloride …
Number of citations: 9 repository.kln.ac.lk
M Volpp, U Holzgrabe - European Journal of Pharmaceutical Sciences, 2019 - Elsevier
Ephedrine and its diastereomer pseudoephedrine have long been used in therapy and are part of over-the-counter combination drugs against colds or allergies. Nonetheless, there is …
Number of citations: 19 www.sciencedirect.com

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